3,4-bis(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a heterocyclic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core substituted with two 4-methoxyphenyl groups. The presence of these methoxyphenyl groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves a multi-step process. One common method is the cyclocondensation reaction of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is often catalyzed by a green catalyst such as vitamin B1, which offers favorable catalytic activity and reusability .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. The use of core-shell magnetic nanomaterials as catalysts has been explored for the efficient synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl-pyrazoles, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar pyrazole core but differ in their substitution patterns and biological activities.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds have a similar pyrazole structure and are known for their antioxidant and anticancer activities.
Uniqueness
3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is unique due to its specific substitution with 4-methoxyphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H18N2O4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3,4-bis(4-methoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C20H18N2O4/c1-24-14-7-3-12(4-8-14)16-11-17(23)26-20-18(16)19(21-22-20)13-5-9-15(25-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,21,22) |
InChI Key |
QLSGGDLKLNNBMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)OC3=NNC(=C23)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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